1-(Quinolin-7-yl)ethanone
CAS No.: 103854-57-5
VCID: VC0009780
Molecular Formula: C11H9NO
Molecular Weight: 171.19 g/mol
* For research use only. Not for human or veterinary use.
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Description | 1-(Quinolin-7-yl)ethanol is an organic compound featuring a quinoline moiety, a bicyclic structure of a benzene ring fused to a pyridine ring, with a hydroxyl group and an ethyl group substitution. It has drawn interest for its potential use in medicinal chemistry and its unique structural properties. Research indicates that compounds related to 1-(Quinolin-7-yl)ethanol exhibit various biological activities because quinoline structures can interact with biological targets like enzymes and receptors. Studies on the interactions of 1-(Quinolin-7-yl)ethanol with biological macromolecules are crucial for understanding its mechanism of action, and research has focused on how modifications of the compound can enhance its efficacy as a therapeutic agent. Several compounds share structural similarities with 1-(Quinolin-7-yl)ethanol, each exhibiting unique properties. For example, 8-Hydroxyquinoline (Hydroxyquinoline) exhibits chelation properties and has antimicrobial and anticancer activity. Another similar compound, Quinolin-7-ylboronic acid, has the molecular formula C9H8BNO2 . The specific substitution pattern on the quinoline ring of 1-(Quinolin-7-yl)ethanol influences its biological interactions and pharmacological profile compared to these similar compounds. Another related compound is Quinolin-7-ylmethanamine, which has the molecular formula C10H10N2 . The synthesis of 1-(Quinolin-7-yl)ethanol can be achieved through several methods. These reactions are significant for modifying the compound to enhance its biological activity or create derivatives with novel properties. |
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CAS No. | 103854-57-5 |
Product Name | 1-(Quinolin-7-yl)ethanone |
Molecular Formula | C11H9NO |
Molecular Weight | 171.19 g/mol |
IUPAC Name | 1-quinolin-7-ylethanone |
Standard InChI | InChI=1S/C11H9NO/c1-8(13)10-5-4-9-3-2-6-12-11(9)7-10/h2-7H,1H3 |
Standard InChIKey | GYJFYBIYSURMOA-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CC2=C(C=CC=N2)C=C1 |
Canonical SMILES | CC(=O)C1=CC2=C(C=CC=N2)C=C1 |
PubChem Compound | 18675879 |
Last Modified | Sep 13 2023 |
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